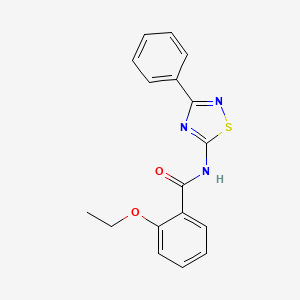![molecular formula C24H19ClN4O4S B14988028 1-(3-chlorophenyl)-N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B14988028.png)
1-(3-chlorophenyl)-N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenyl)-N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that features a variety of functional groups, including a chlorophenyl group, a furan ring, and a pyridazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide involves multiple steps, starting from readily available precursors. One common approach involves the initial formation of the furan-2-ylmethyl carbamoyl intermediate, followed by cyclization and functional group modifications to introduce the chlorophenyl and pyridazine moieties. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The choice of reagents and solvents would also be tailored to ensure environmental sustainability and compliance with regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-chlorophenyl)-N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to corresponding alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the carbonyl groups can produce alcohols.
Applications De Recherche Scientifique
1-(3-chlorophenyl)-N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Due to its potential biological activity, it is being investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(3-chlorophenyl)-N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the compound’s structural features .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one: A furan-containing chalcone analogue with potential biological activities.
2-(1-(3-(4-chloroxyphenyl)-3-oxo-propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A potent poly(ADP-ribose) polymerase (PARP) inhibitor for cancer treatment.
Uniqueness
1-(3-chlorophenyl)-N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide stands out due to its combination of functional groups and structural complexity. This unique arrangement allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and development.
Propriétés
Formule moléculaire |
C24H19ClN4O4S |
|---|---|
Poids moléculaire |
494.9 g/mol |
Nom IUPAC |
1-(3-chlorophenyl)-N-[3-(furan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C24H19ClN4O4S/c25-14-4-1-5-15(12-14)29-10-9-18(30)21(28-29)23(32)27-24-20(17-7-2-8-19(17)34-24)22(31)26-13-16-6-3-11-33-16/h1,3-6,9-12H,2,7-8,13H2,(H,26,31)(H,27,32) |
Clé InChI |
VZCZCVKSHMUOSL-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)SC(=C2C(=O)NCC3=CC=CO3)NC(=O)C4=NN(C=CC4=O)C5=CC(=CC=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B14987953.png)
![2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-ethylphenyl)butanamide](/img/structure/B14987970.png)
![2-(3,4-dimethylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B14987975.png)
![5-chloro-N-(4-fluorophenyl)-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B14987977.png)
![5-(4-chlorophenyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B14987986.png)

![5-chloro-N-(4-ethoxyphenyl)-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B14987998.png)
![1-ethyl-3-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B14987999.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B14988003.png)
![4-Pyrimidinecarboxamide, N-(2-benzoyl-3-benzofuranyl)-5-chloro-2-[(1-methylethyl)thio]-](/img/structure/B14988005.png)
![N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B14988012.png)
![2-(2-methoxyphenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B14988016.png)
![N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-(isobutyrylamino)benzamide](/img/structure/B14988026.png)

